Superior Biochemical Potency Against MNK1 and MNK2 Compared to Clinical-Stage ETC-206
ETC-168 demonstrates substantially greater biochemical potency against both MNK1 and MNK2 than the Phase II clinical candidate ETC-206 (tinodasertib). In recombinant kinase domain assays, ETC-168 achieves an IC50 of 23 nM for MNK1 and 43 nM for MNK2 , whereas ETC-206 exhibits IC50 values of 64 nM and 86 nM, respectively . This represents a 2.8-fold improvement in MNK1 potency and a 2.0-fold improvement in MNK2 potency for ETC-168 relative to ETC-206.
| Evidence Dimension | Biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | MNK1: 23 nM; MNK2: 43 nM |
| Comparator Or Baseline | ETC-206 (tinodasertib): MNK1: 64 nM; MNK2: 86 nM |
| Quantified Difference | ETC-168 is 2.8-fold more potent against MNK1 and 2.0-fold more potent against MNK2 |
| Conditions | Recombinant kinase domain assays using expressed MNK1 and MNK2 |
Why This Matters
Higher potency enables lower dosing to achieve target engagement, potentially reducing off-target toxicity and cost of goods in procurement scenarios.
